

Traditional Medicinal Uses of Angelica archangelica: A Technical Guide

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Compound of Interest		
Compound Name:	Angelicone	
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Introduction

Angelica archangelica L., commonly known as garden angelica, wild celery, or Norwegian angelica, is a biennial or perennial herb belonging to the Apiaceae family. Native to the temperate regions of Europe and Asia, it has been a cornerstone of traditional and folk medicine for centuries, particularly in Nordic countries, where its roots, seeds, leaves, and fruits have been utilized.[1][2][3] The plant is characterized by its considerable height, large compound leaves, and globe-like clusters of greenish-white flowers.[4] Its strong, aromatic scent is attributed to a rich profile of bioactive compounds.[2]

This technical guide provides an in-depth overview of the traditional medicinal applications of Angelica archangelica, supported by scientific evidence on its phytochemical composition and pharmacological activities. It is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and visual summaries of key biological processes.

Traditional and Folk Medicinal Uses

Historically, Angelica archangelica was highly valued for its purported healing properties and was used to treat a wide spectrum of ailments.[3] In European traditional medicine, it has been applied to address digestive issues, circulatory problems, and anxiety.[2] Its uses are extensive, ranging from a general tonic to a specific remedy for infections and inflammatory conditions. A summary of its traditional applications is presented in Table 1.



Table 1: Summary of Traditional Medicinal Uses of Angelica archangelica

Category	Specific Uses	References
Gastrointestinal	Digestive aid, dyspepsia, flatulence, mild cramping, colic, appetite stimulant, stomachic	[3][5]
Respiratory	Expectorant, coughs, colds, flu, bronchitis, pleurisy	[3][5]
Neurological	Nervous headaches, anxiety, hysteria, seizures	[3]
Anti-inflammatory	Rheumatism, arthritis	[3][4]
Antimicrobial/General	Antiseptic, fever, skin rashes, wounds, toothaches, urinary organ diseases	[3]

| Other | Diuretic, diaphoretic (to promote sweating), emmenagogue (to stimulate menstrual flow), tonic |[3][5] |

Phytochemical Composition

The therapeutic effects of A. archangelica are attributed to its complex chemical composition, which is dominated by essential oils (monoterpenes) and coumarins.[6] The concentration and relative abundance of these compounds vary significantly depending on the plant part (root, seed, or leaf), geographical origin, and harvesting time.[4]

Essential Oils

The essential oils, responsible for the plant's characteristic aroma, are largely composed of monoterpene hydrocarbons.[7] The roots and seeds are the most common sources for essential oil extraction. Quantitative analysis reveals distinct profiles for different parts of the plant.

Table 2: Major Essential Oil Constituents of Angelica archangelica (% Composition)



Compound	Root Oil (%)	Seed (Fruit) Oil (%)	References
α-Pinene	11.0 - 29.7	4.2 - 15.8	[4][7][8][9]
β-Phellandrene	13.0 - 18.0	33.6 - 84.7	[4][6]
δ-3-Carene	14.2 - 16.5	-	[8][9]
Limonene	13.2 - 16.4	-	[8][9]
Sabinene	6.1	20.4	[7][9]
Myrcene	4.1	Present	[7][9]

| p-Cymene | 3.8 | - |[9] |

Coumarins and Furanocoumarins

Coumarins are a major class of bioactive compounds in A. archangelica, with significant concentrations found in the roots and fruits. These compounds are largely responsible for many of the plant's pharmacological activities.[3] Key furanocoumarins identified include imperatorin, xanthotoxin, bergapten, angelicin, osthole, and psoralen.[3][7] In one study analyzing a crude root extract, angelicin was identified as the major constituent with a concentration of 73 μ g/mL. [10]

Pharmacological Activities and Experimental Data

Scientific investigations have substantiated many of the traditional uses of A. archangelica, revealing a broad spectrum of pharmacological activities including antimicrobial, antitumor, and analgesic effects.

Antimicrobial Activity

The essential oil of A. archangelica root has demonstrated significant antimicrobial properties against a range of pathogens.

Table 3: Antimicrobial Activity of Angelica archangelica Root Essential Oil



Target Microorganism	Assay	Result (MIC)	Result (MBC)	Reference
Staphylococcu s aureus	Microdilution	14.2 μL/mL	56.8 μL/mL	[9]
Escherichia coli	Microdilution	28.4 μL/mL	113.6 μL/mL	[9]
Enterococcus faecalis	Broth dilution	0.13% v/v	-	[8]
Clostridium difficile	Broth dilution	0.25% v/v	-	[8]
Candida albicans	Broth dilution	0.50% v/v	-	[8]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antitumor and Cytotoxic Activity

Extracts from A. archangelica have shown promise in oncology research, demonstrating both in vitro cytotoxicity against cancer cell lines and in vivo tumor growth inhibition.

Table 4: Antitumor and Cytotoxic Activity of Angelica archangelica Extracts

Cell Line <i>l</i> Model	Extract Type	Assay	Result	Reference
Crl mouse breast cancer	Leaf Extract	³ H-thymidine uptake	EC ₅₀ = 87.6 μg/mL	[7]
4T1 (mouse breast cancer)	Crude Root Extract	MTT Assay	Cytotoxic	[11]
MCF-7 (human breast cancer)	Crude Root Extract	MTT Assay	Cytotoxic	[11]

| 4T1 cell-challenged mice | Crude Root Extract | In vivo tumor growth| Significant decrease at 500 mg/kg |[11] |



Analgesic and Antioxidant Activity

The plant has also been evaluated for its pain-relieving and antioxidant capabilities, which aligns with its traditional use for rheumatism and inflammatory conditions.

Table 5: Analgesic and Antioxidant Activity of Angelica archangelica

Activity	Extract Type	Assay / Model	Result	Reference
Analgesic	Not specified	Hot-plate test (mice)	72.2% increase in latency	[7][12]

| Antioxidant | Methanolic Extract | DPPH Assay | 83.39% inhibition at 100 μg/mL |[13] |

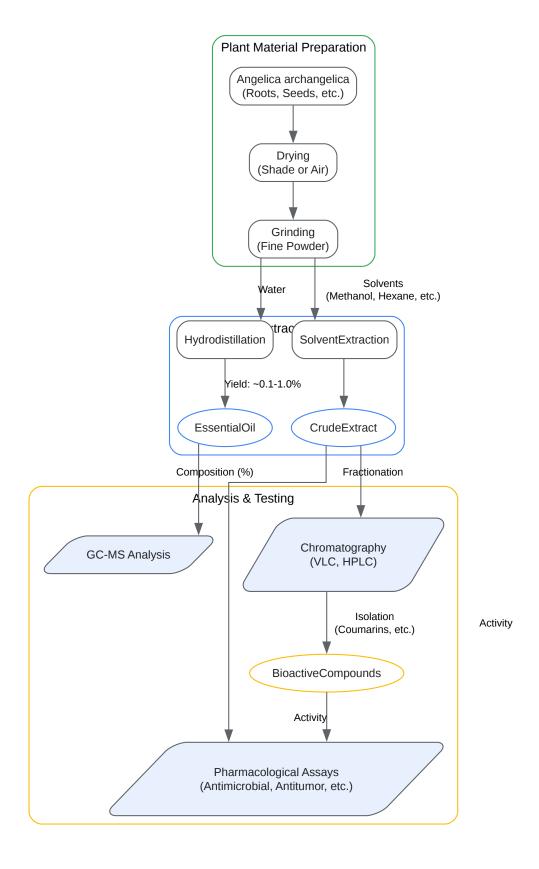
Experimental Protocols

This section details the methodologies employed in the cited research to obtain the phytochemical and pharmacological data.

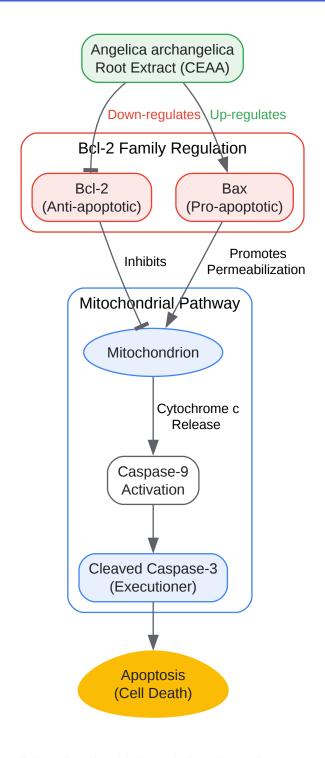
Plant Material and Extraction

- Solvent Extraction (for Coumarins and General Extracts): Dried and powdered plant material
 (e.g., roots) is subjected to extraction using solvents of increasing polarity, such as n-hexane,
 dichloromethane (DCM), ethyl acetate, and methanol.[13][14] This can be performed using a
 Soxhlet apparatus for continuous extraction or via maceration.[13] One optimized protocol
 for methanol extraction of dried roots identified a temperature of 60°C and a duration of 36
 hours as optimal for maximizing antioxidant activity.[15][16]
- Hydrodistillation (for Essential Oils): Fresh or dried plant material (e.g., roots) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to isolate the volatile essential oils. The oil yield from dried roots is typically around 0.10%.[9][17] Supercritical CO₂ has also been used as a non-toxic extraction method.[18]









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